
beta-Nicotyrine dipicrate
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Overview
Description
Beta-Nicotyrine dipicrate: is a compound derived from beta-nicotyrine, a lesser-known tobacco alkaloid. Beta-nicotyrine is a positional isomer of alpha-nicotyrine and is known for its inhibitory effects on cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-nicotyrine can be synthesized from nicotine through catalytic dehydrogenation or from tobacco biomass by catalytic pyrolysis . The preparation of beta-nicotyrine dipicrate involves the reaction of beta-nicotyrine with picric acid under controlled conditions to form the dipicrate salt.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale catalytic dehydrogenation of nicotine followed by the reaction with picric acid. The process would require precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Beta-nicotyrine dipicrate undergoes various chemical reactions, including:
Oxidation: Beta-nicotyrine can be oxidized to form nicotyrine N-oxide.
Reduction: Reduction reactions can convert beta-nicotyrine back to nicotine under specific conditions.
Substitution: Beta-nicotyrine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Strong nucleophiles like sodium hydride or organolithium reagents are employed.
Major Products:
Oxidation: Nicotyrine N-oxide.
Reduction: Nicotine.
Substitution: Various substituted nicotyrine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Beta-Nicotyrine is a minor alkaloid found in tobacco, known for its unique chemical structure that influences its biological activity. The dipicrate form enhances its solubility and bioavailability, making it an interesting compound for research.
Pharmacological Applications
1. Nicotine Metabolism Modulation
Recent studies have demonstrated that beta-Nicotyrine can slow nicotine metabolism, thereby prolonging its systemic exposure. This property has implications for understanding nicotine addiction and the abuse liability associated with electronic nicotine delivery systems (ENDS) .
2. Discriminative Stimulus Properties
Research indicates that beta-Nicotyrine shares similar binding affinity with nicotine at nicotinic acetylcholine receptors. In animal models, it has been shown to increase the duration of nicotine's discriminative stimulus effects, suggesting potential applications in addiction studies .
Toxicological Studies
1. E-Cigarette Abuse Liability
A study evaluated the impact of beta-Nicotyrine on e-cigarette use, revealing that it may alter the abuse liability of nicotine through its effects on metabolism. This finding is crucial for developing safer vaping products and understanding their health implications .
2. Biotransformation Studies
Investigations into the metabolic fate of beta-Nicotyrine have provided insights into its biotransformation pathways in vivo. Understanding these pathways is essential for assessing the safety and efficacy of compounds derived from tobacco .
Case Studies
Mechanism of Action
Beta-nicotyrine dipicrate exerts its effects primarily through the inhibition of cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13 . These enzymes are involved in the metabolism of nicotine and other xenobiotics. By inhibiting these enzymes, this compound can alter the pharmacokinetics of nicotine, leading to delayed clearance and attenuated withdrawal symptoms .
Comparison with Similar Compounds
Alpha-Nicotyrine: A positional isomer of beta-nicotyrine with similar inhibitory effects on cytochrome P450 enzymes.
Nornicotine: Another tobacco alkaloid with inhibitory effects on cytochrome P450 enzymes.
Anabasine: A tobacco alkaloid with insecticidal properties.
Uniqueness: Beta-nicotyrine dipicrate is unique due to its specific combination with picric acid, which may enhance its stability and efficacy in certain applications. Its potent inhibitory effects on cytochrome P450 enzymes make it a valuable compound for research in drug metabolism and potential therapeutic applications .
Biological Activity
β-Nicotyrine dipicrate, a derivative of the tobacco alkaloid β-nicotyrine, has garnered attention for its biological activities, particularly in relation to nicotine metabolism and its potential implications in electronic nicotine delivery systems (ENDS). This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
β-Nicotyrine (β-Nic) is an alkaloid formed through the degradation of nicotine and can be present in ENDS aerosol at concentrations up to 25% of nicotine levels. It exhibits significant pharmacological properties due to its interaction with nicotinic acetylcholine receptors (nAChRs) and its role as an inhibitor of cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13, which are crucial for nicotine metabolism .
The primary mechanism by which β-Nic exerts its biological effects is through the modulation of nicotine metabolism. Research indicates that β-Nic slows down the metabolism of nicotine, leading to prolonged systemic exposure. This effect is particularly relevant in the context of ENDS, where β-Nic can alter the pharmacokinetics of nicotine, potentially increasing its abuse liability .
Binding Affinity and Efficacy
Studies have shown that β-Nic has a binding affinity at the α4β2 nAChR subtype similar to that of nornicotine but with about 50% efficacy compared to nicotine. In behavioral assays, β-Nic demonstrated weak substitution for nicotine in female rats but not in males, indicating possible sex differences in response to this compound .
Case Study: Nicotine Discrimination Paradigm
A significant study utilized a drug-discrimination paradigm involving male and female rats to assess the interoceptive effects of β-Nic. The study found that:
- Dosing : Rats were administered various doses of β-Nic (0 – 5.0 mg/kg) alongside nicotine (0.2 mg/kg).
- Results : β-Nic increased the duration of nicotine’s discriminative stimulus effects, especially notable at a 60-minute pretreatment interval.
- Sex Differences : Female rats exhibited different substitution patterns compared to males, suggesting hormonal or neurobiological influences on drug discrimination .
Parameter | Male Rats | Female Rats |
---|---|---|
Binding Affinity | Similar | Similar |
Efficacy | Full | Weak |
Duration of Effects | Moderate | Significant |
Metabolism Studies
Research into the metabolic fate of β-nicotyrine has identified key urinary metabolites such as cis-3'-hydroxycotinine. The proposed metabolic pathway involves autoxidation followed by reduction processes mediated by cytochrome P450 enzymes. This biotransformation pathway highlights the compound's complexity and potential for varied biological effects depending on metabolic context .
Implications for ENDS
Given its ability to inhibit nicotine metabolism, β-nicotyrine may play a critical role in modulating the effects and abuse potential of ENDS products. The increased systemic exposure to nicotine when combined with β-Nic could lead to enhanced subjective effects among users, raising concerns about addiction and dependence .
Properties
CAS No. |
35607-18-2 |
---|---|
Molecular Formula |
C22H16N8O14 |
Molecular Weight |
616.4 g/mol |
IUPAC Name |
3-(1-methylpyrrol-2-yl)pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H10N2.2C6H3N3O7/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-8H,1H3;2*1-2,10H |
InChI Key |
HELAHJDQQYICFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=CN=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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